molecular formula C18H13ClF3N5O B2544319 4-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide CAS No. 672950-95-7

4-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide

Cat. No.: B2544319
CAS No.: 672950-95-7
M. Wt: 407.78
InChI Key: LTLJEIYQBUMWEB-UHFFFAOYSA-N
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Description

4-chloro-N’-methyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide is a complex organic compound that features a trifluoromethyl group, a triazine ring, and a benzohydrazide moiety

Mechanism of Action

Target of Action

It is suggested that similar compounds have been synthesized and studied for their analgesic potential . Therefore, it is possible that this compound may also target pain receptors or pathways.

Mode of Action

Similar compounds have shown to have analgesic effects, suggesting that they may interact with pain receptors or pathways . The compound may bind to these targets, leading to changes in their function and resulting in pain relief.

Biochemical Pathways

Based on the analgesic potential of similar compounds , it can be inferred that this compound may affect pathways related to pain perception and response.

Result of Action

Similar compounds have been shown to have potent analgesic efficacy , suggesting that this compound may also have pain-relieving effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-methyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzohydrazide with 3-phenyl-6-(trifluoromethyl)-1,2,4-triazine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the temperature maintained between 20°C and 60°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-methyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

4-chloro-N’-methyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-chloro-3-methylphenyl isocyanate
  • 4-chloro-3-(trifluoromethyl)phenylhydrazine

Uniqueness

4-chloro-N’-methyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide is unique due to its combination of a trifluoromethyl group, a triazine ring, and a benzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N5O/c1-27(26-17(28)12-7-9-13(19)10-8-12)16-14(18(20,21)22)24-25-15(23-16)11-5-3-2-4-6-11/h2-10H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLJEIYQBUMWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(N=NC(=N1)C2=CC=CC=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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